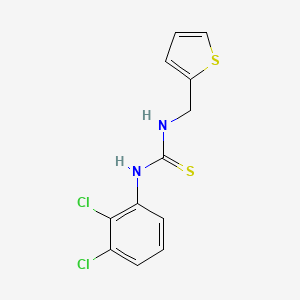![molecular formula C18H25NO B5715666 1-[3-(4-tert-butylphenyl)acryloyl]piperidine](/img/structure/B5715666.png)
1-[3-(4-tert-butylphenyl)acryloyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-tert-butylphenyl)acryloyl]piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 1-[3-(4-tert-butylphenyl)acryloyl]piperidine is not fully understood. However, studies have shown that this compound has the potential to inhibit the activity of specific enzymes that are involved in the progression of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This inhibition can lead to the suppression of disease progression and may provide a potential therapeutic benefit.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects. This compound has been shown to inhibit the activity of specific enzymes that are involved in the progression of various diseases. Additionally, this compound has been shown to have a low toxicity profile and does not cause significant adverse effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[3-(4-tert-butylphenyl)acryloyl]piperidine in lab experiments include its potential as a drug candidate for the treatment of various diseases, its low toxicity profile, and its potential as a building block for the synthesis of new materials. However, the limitations of using this compound in lab experiments include the need for further studies to fully understand its mechanism of action and the potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of 1-[3-(4-tert-butylphenyl)acryloyl]piperidine. These include further studies to fully understand its mechanism of action, the development of more potent analogs, the investigation of its potential as a building block for the synthesis of new materials, and the evaluation of its potential as a drug candidate for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound has been synthesized using different methods, and its mechanism of action is not fully understood. However, studies have shown that this compound has the potential to inhibit the activity of specific enzymes that are involved in the progression of various diseases. Further studies are needed to fully understand the potential of this compound in various fields.
Métodos De Síntesis
1-[3-(4-tert-butylphenyl)acryloyl]piperidine can be synthesized using different methods. One of the most common methods is the reaction of 3-(4-tert-butylphenyl)acrylic acid with piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction yields this compound as the main product.
Aplicaciones Científicas De Investigación
1-[3-(4-tert-butylphenyl)acryloyl]piperidine has potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In material science, this compound has been investigated for its potential as a building block for the synthesis of new materials. In organic synthesis, this compound has been used as a starting material for the synthesis of other compounds.
Propiedades
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-piperidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-18(2,3)16-10-7-15(8-11-16)9-12-17(20)19-13-5-4-6-14-19/h7-12H,4-6,13-14H2,1-3H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMXVSVSDLBHFG-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5715587.png)

![N-(2-fluorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5715594.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5715602.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzamide](/img/structure/B5715609.png)




![2,5-dimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5715678.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5715689.png)

![N-benzyl-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B5715697.png)